molecular formula C7H7NO B13951686 (2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde CAS No. 93912-45-9

(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde

Cat. No.: B13951686
CAS No.: 93912-45-9
M. Wt: 121.14 g/mol
InChI Key: AWHPVMOPHMGEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(Pyridin-2-yl)ethenol is an organic compound that features a pyridine ring attached to an ethenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Pyridin-2-yl)ethenol typically involves the reaction of pyridine-2-carbaldehyde with a suitable reagent that facilitates the formation of the ethenol group. One common method is the Wittig reaction, where pyridine-2-carbaldehyde reacts with a phosphonium ylide to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of (Z)-2-(Pyridin-2-yl)ethenol may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Pyridin-2-yl)ethenol can undergo various chemical reactions, including:

    Oxidation: The ethenol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine-2-carboxylic acid or pyridine-2-carbaldehyde.

    Reduction: Pyridine-2-ethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(Z)-2-(Pyridin-2-yl)ethenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-2-(Pyridin-2-yl)ethenol exerts its effects involves interactions with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: Similar structure but lacks the ethenol group.

    Pyridine-2-ethanol: Saturated alcohol derivative of (Z)-2-(Pyridin-2-yl)ethenol.

    Pyridine-2-carboxylic acid: Oxidized form of the compound.

Uniqueness

(Z)-2-(Pyridin-2-yl)ethenol is unique due to its ethenol group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

93912-45-9

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-pyridin-2-ylethenol

InChI

InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H

InChI Key

AWHPVMOPHMGEGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.